Fmoc-(2-aminomethyl) benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

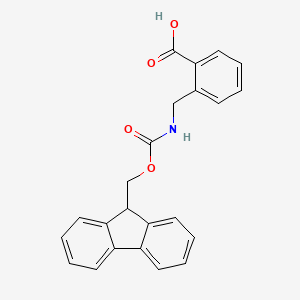

Fmoc-(2-aminomethyl) benzoic acid, also known as 9-fluorenylmethoxycarbonyl-(2-aminomethyl) benzoic acid, is a derivative of benzoic acid. It is widely used in the field of peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound has the molecular formula C23H19NO4 and a molecular weight of 373.41 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2-aminomethyl) benzoic acid typically involves the protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. One common method involves reacting 2-aminomethyl benzoic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method uses 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the protecting agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino group of the benzoic acid derivative, and the reaction is carried out under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-(2-aminomethyl) benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc group during peptide synthesis.

Sodium Bicarbonate: Used as a base in the protection reaction with Fmoc-Cl.

Major Products Formed

Free Amine: Formed after the removal of the Fmoc group.

Fmoc-Protected Amino Acid: The primary product used in peptide synthesis.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-(2-aminomethyl) benzoic acid is primarily used as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective modification of amino acids without interfering with other functional groups, facilitating the synthesis of complex peptides.

- Advantages :

Case Study : A study highlighted the use of Fmoc-based SPPS to synthesize GPR54-agonistic pentapeptides, demonstrating the efficacy of this method in generating bioactive compounds .

Drug Development

In drug development, this compound plays a crucial role in designing drug candidates. Its ability to facilitate precise modifications enhances the efficacy and reduces side effects of therapeutic agents.

- Applications :

Bioconjugation

This compound is instrumental in bioconjugation processes, where it aids in linking biomolecules with drugs or imaging agents. This application is vital for developing diagnostic tools and therapeutics.

- Significance :

Research in Material Science

This compound is applied in material science for developing novel materials such as hydrogels.

- Uses :

Protein Engineering

In protein engineering, this compound aids in modifying proteins to enhance their stability and activity.

- Benefits :

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a protecting group in SPPS | Selective modification without interference |

| Drug Development | Facilitates the design of drug candidates | Enhances efficacy and reduces side effects |

| Bioconjugation | Links biomolecules with drugs or imaging agents | Improves specificity and pharmacokinetics |

| Material Science | Develops hydrogels for drug delivery systems | Controlled release capabilities |

| Protein Engineering | Modifies proteins to enhance stability and activity | Essential for biotechnological applications |

Mecanismo De Acción

The primary mechanism of action of Fmoc-(2-aminomethyl) benzoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino group, preventing unwanted reactions during the synthesis process. The Fmoc group can be selectively removed by treatment with a base such as piperidine, allowing the free amine to participate in further reactions .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-(4-aminomethyl) benzoic acid: Another Fmoc-protected benzoic acid derivative used in peptide synthesis.

Fmoc-(3-aminomethyl) benzoic acid: Similar in structure and function to Fmoc-(2-aminomethyl) benzoic acid.

Uniqueness

This compound is unique due to its specific position of the aminomethyl group on the benzoic acid ring, which can influence the reactivity and properties of the compound in peptide synthesis .

Actividad Biológica

Fmoc-(2-aminomethyl)benzoic acid, also known as Fmoc-Oamb, is a compound widely utilized in organic synthesis, particularly in the field of peptide chemistry. Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2-aminomethylbenzoic acid. This compound plays a significant role in solid-phase peptide synthesis (SPPS), allowing for the selective attachment of amino acids to growing peptide chains while providing a means to protect amino groups during synthesis.

- Chemical Formula : C₁₉H₁₉NO₄

- Molecular Weight : 325.36 g/mol

- Structure : The presence of the aromatic moiety contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity

Fmoc-(2-aminomethyl)benzoic acid exhibits various biological activities that are significant in medicinal chemistry. Its derivatives have been noted for their potential as inhibitors of enzymes involved in critical biological pathways, including:

- Inhibition of Plasmin and Plasminogen : Compounds derived from aminomethylbenzoic acids have shown promise in modulating hemostasis and treating bleeding disorders by inhibiting these enzymes.

- Interaction with Enzymes and Receptors : Research indicates that Fmoc-(2-aminomethyl)benzoic acid may interact with various biological receptors and enzymes, contributing to its utility in drug design.

Synthesis and Applications

The synthesis of Fmoc-(2-aminomethyl)benzoic acid typically involves several steps, including the introduction of the Fmoc group under controlled conditions. This compound is primarily used in:

- Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group allows for the temporary protection of amine functionalities during peptide assembly. It can be removed under mild acidic conditions, facilitating further synthesis steps .

- Development of Therapeutic Agents : Researchers are exploring its applications in creating novel chemical entities (NCEs) with diverse functionalities, including potential anti-cancer agents and enzyme inhibitors.

Research Findings

Recent studies have highlighted the biological activity of benzoic acid derivatives, including Fmoc-(2-aminomethyl)benzoic acid. Some key findings include:

- Protein Degradation Pathways : Compounds similar to Fmoc-(2-aminomethyl)benzoic acid have been shown to promote the activity of protein degradation systems, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

- Cytotoxicity Studies : In vitro studies indicate that certain derivatives exhibit low cytotoxicity across various cancer cell lines while enhancing proteasome activity, suggesting their potential as therapeutic agents without significant adverse effects .

- Enzyme Interaction Studies : Research has demonstrated that derivatives can inhibit specific enzymes involved in fibrinolysis, indicating therapeutic applications against conditions related to excessive bleeding .

Case Studies

Several case studies have explored the applications and effects of Fmoc-(2-aminomethyl)benzoic acid derivatives:

- Case Study on Anti-Cancer Activity : A study investigated the effects of benzoic acid derivatives on cancer cell lines, showing that certain compounds could induce apoptosis while exhibiting minimal toxicity towards normal cells .

- Study on Enzyme Inhibition : Another research focused on the inhibition of plasminogen activators by aminomethylbenzoic acid derivatives, highlighting their potential role in managing bleeding disorders.

Propiedades

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)16-8-2-1-7-15(16)13-24-23(27)28-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHFVZKLOMMGCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.